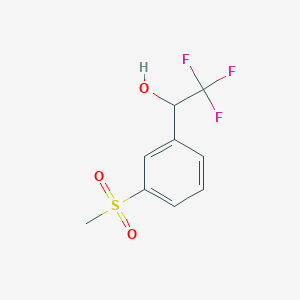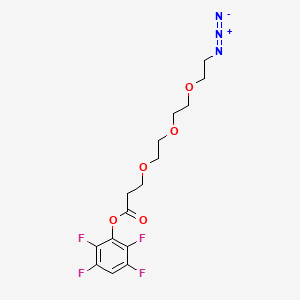
3-(Methylsulfonyl)-alpha-(trifluoromethyl)benzyl Alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfonyl)-alpha-(trifluoromethyl)benzyl Alcohol typically involves the introduction of the trifluoromethyl group and the methylsulfonyl group onto a benzyl alcohol precursor. One common method involves the reaction of benzyl alcohol with trifluoromethyl sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction temperatures can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
3-(Methylsulfonyl)-alpha-(trifluoromethyl)benzyl Alcohol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form a difluoromethyl or monofluoromethyl group.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Formation of 3-(Methylsulfonyl)-alpha-(trifluoromethyl)benzaldehyde or 3-(Methylsulfonyl)-alpha-(trifluoromethyl)benzoic acid.
Reduction: Formation of 3-(Methylsulfonyl)-alpha-(difluoromethyl)benzyl Alcohol or 3-(Methylsulfonyl)-alpha-(monofluoromethyl)benzyl Alcohol.
Substitution: Formation of various substituted benzyl alcohol derivatives depending on the nucleophile used.
科学研究应用
3-(Methylsulfonyl)-alpha-(trifluoromethyl)benzyl Alcohol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
作用机制
The mechanism of action of 3-(Methylsulfonyl)-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The methylsulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
- 3-(Methylsulfonyl)-alpha-(difluoromethyl)benzyl Alcohol
- 3-(Methylsulfonyl)-alpha-(monofluoromethyl)benzyl Alcohol
- 3-(Methylsulfonyl)-alpha-(trifluoromethyl)benzaldehyde
Uniqueness
3-(Methylsulfonyl)-alpha-(trifluoromethyl)benzyl Alcohol is unique due to the presence of both the trifluoromethyl and methylsulfonyl groups. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
属性
分子式 |
C9H9F3O3S |
|---|---|
分子量 |
254.23 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-1-(3-methylsulfonylphenyl)ethanol |
InChI |
InChI=1S/C9H9F3O3S/c1-16(14,15)7-4-2-3-6(5-7)8(13)9(10,11)12/h2-5,8,13H,1H3 |
InChI 键 |
NWGMEBSVXLZMKO-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(Boc-amino)-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13714539.png)



![N-[2-(2-methoxyethoxy)ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13714552.png)
![6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13714557.png)




![4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]ethyl] butanedioate](/img/structure/B13714585.png)


